molecular formula C23H21NO5 B1310868 Fmoc-(R)-3-Amino-4-(2-furyl)-butyric acid CAS No. 270596-34-4

Fmoc-(R)-3-Amino-4-(2-furyl)-butyric acid

Cat. No.: B1310868
CAS No.: 270596-34-4
M. Wt: 391.4 g/mol
InChI Key: YIYJEKXVMOCXPC-OAHLLOKOSA-N
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Description

Fmoc-®-3-Amino-4-(2-furyl)-butyric acid is a compound that belongs to the class of amino acids. It is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis. The compound also features a furan ring, which is a five-membered aromatic ring containing one oxygen atom. This unique structure makes it a valuable building block in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-®-3-Amino-4-(2-furyl)-butyric acid typically involves the protection of the amino group with the Fmoc group, followed by the introduction of the furan ring. One common method involves the use of Fmoc-protected amino acids as starting materials. The reaction conditions often include the use of organic solvents such as dichloromethane and bases like diisopropylethylamine to facilitate the coupling reactions.

Industrial Production Methods

In an industrial setting, the production of Fmoc-®-3-Amino-4-(2-furyl)-butyric acid may involve large-scale synthesis using automated peptide synthesizers. These machines can efficiently handle the repetitive steps of deprotection and coupling, ensuring high yields and purity of the final product. The use of high-performance liquid chromatography (HPLC) is common for the purification of the compound.

Chemical Reactions Analysis

Types of Reactions

Fmoc-®-3-Amino-4-(2-furyl)-butyric acid can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The amino group can be reduced to form amines.

    Substitution: The Fmoc group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Bases like piperidine are used to remove the Fmoc group, and other protecting groups can be introduced using reagents like carbodiimides.

Major Products Formed

The major products formed from these reactions include various derivatives of Fmoc-®-3-Amino-4-(2-furyl)-butyric acid, such as oxidized furan compounds, reduced amines, and substituted amino acids.

Scientific Research Applications

Chemistry

In chemistry, Fmoc-®-3-Amino-4-(2-furyl)-butyric acid is used as a building block in the synthesis of peptides and other complex molecules

Biology

In biological research, this compound is used to study protein-protein interactions and enzyme mechanisms. The Fmoc group provides a convenient handle for attaching the compound to solid supports, facilitating the study of biomolecular interactions.

Medicine

In medicine, Fmoc-®-3-Amino-4-(2-furyl)-butyric acid is explored for its potential therapeutic applications. Its derivatives may exhibit biological activities such as antimicrobial, anticancer, or anti-inflammatory properties.

Industry

In the industrial sector, this compound is used in the production of pharmaceuticals and fine chemicals. Its versatility in chemical synthesis makes it a valuable intermediate in the manufacture of various active pharmaceutical ingredients (APIs).

Mechanism of Action

The mechanism of action of Fmoc-®-3-Amino-4-(2-furyl)-butyric acid involves its interaction with molecular targets such as enzymes and receptors. The Fmoc group can be removed under basic conditions, revealing the free amino group, which can then participate in various biochemical reactions. The furan ring may also interact with aromatic residues in proteins, influencing their structure and function.

Comparison with Similar Compounds

Similar Compounds

  • Fmoc-®-3-Amino-3-(2-furyl)-propionic acid
  • Fmoc-®-3-Amino-3-(6-methoxy-3-pyridyl)-propionic acid
  • Fmoc-®-3-Amino-3-(3-bromo-phenyl)-propionic acid
  • (R,S)-Fmoc-3-Amino-3-(biphenyl)-propionic acid

Uniqueness

Fmoc-®-3-Amino-4-(2-furyl)-butyric acid is unique due to the presence of the furan ring at the 4-position, which distinguishes it from other similar compounds. This structural feature can impart different chemical and biological properties, making it a valuable compound for specific applications in research and industry.

Properties

IUPAC Name

(3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(furan-2-yl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21NO5/c25-22(26)13-15(12-16-6-5-11-28-16)24-23(27)29-14-21-19-9-3-1-7-17(19)18-8-2-4-10-20(18)21/h1-11,15,21H,12-14H2,(H,24,27)(H,25,26)/t15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIYJEKXVMOCXPC-OAHLLOKOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=CO4)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CC=CO4)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001155806
Record name (βR)-β-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-2-furanbutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001155806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

391.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

270596-34-4
Record name (βR)-β-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-2-furanbutanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=270596-34-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (βR)-β-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-2-furanbutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001155806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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